1-(4-Nitrophenyl)piperidine-4-carboxylic acid chemical properties
1-(4-Nitrophenyl)piperidine-4-carboxylic acid chemical properties
An In-Depth Technical Guide to 1-(4-Nitrophenyl)piperidine-4-carboxylic acid
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental chemical principles with practical, field-proven insights. It details the compound's structural characteristics, spectral data, and key chemical transformations, positioning it as a versatile building block in modern pharmaceutical research.
Introduction and Core Molecular Features
1-(4-Nitrophenyl)piperidine-4-carboxylic acid is a bifunctional organic compound that has garnered significant interest in medicinal chemistry.[1] Its structure integrates three key chemical motifs: a piperidine ring, a para-substituted nitrophenyl group, and a carboxylic acid moiety. This unique combination imparts a range of chemical properties that make it a valuable intermediate and scaffold in the synthesis of complex, biologically active molecules.[2]
The piperidine ring provides a saturated, six-membered heterocyclic scaffold, a common feature in many pharmaceuticals due to its favorable pharmacokinetic properties and ability to orient substituents in a defined three-dimensional space.[2] The 4-nitrophenyl group, attached to the piperidine nitrogen, acts as a strong electron-withdrawing group, influencing the reactivity of the entire molecule. The carboxylic acid at the 4-position of the piperidine ring offers a versatile handle for chemical modification, enabling the formation of esters, amides, and other derivatives, which is crucial for prodrug strategies and structure-activity relationship (SAR) studies.[1][3]
Caption: Chemical structure of 1-(4-Nitrophenyl)piperidine-4-carboxylic acid.
Physicochemical and Safety Data
A thorough understanding of the compound's fundamental properties is essential for its handling, storage, and application in experimental settings.
Core Properties
The key identifiers and physical properties are summarized below. These data are critical for sample acquisition, material characterization, and experimental design.
| Property | Value | Source |
| CAS Number | 223786-53-6 | [4] |
| Molecular Formula | C₁₂H₁₄N₂O₄ | [4][5] |
| Molecular Weight | 250.25 g/mol | [4][5] |
| Physical Form | Solid, typically a white or off-white crystalline powder. | [5][6] |
| InChI Key | ZIRBMAVPCZUDTF-UHFFFAOYSA-N | [5] |
| SMILES | OC(C1CCN(CC1)C2=CC=C(=O)C=C2)=O | [5] |
Solubility Profile
The solubility of this compound is dictated by its functional groups. While the parent compound, piperidine-4-carboxylic acid, is soluble in polar solvents like water due to its amino and carboxylic acid groups, the addition of the lipophilic nitrophenyl group reduces aqueous solubility.[6]
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Polar Solvents: Limited solubility in water. Solubility is pH-dependent; it increases in basic conditions (pH > pKa) where the carboxylic acid is deprotonated to the more soluble carboxylate salt.
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Non-Polar Solvents: Limited solubility in non-polar solvents like hexanes due to the presence of polar functional groups.[6]
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Organic Solvents: Generally soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols like methanol and ethanol.
Insight for Drug Development: The limited aqueous solubility of the nitro-containing compound is a common challenge. The 4-aminophenyl analog, obtained via reduction of the nitro group, typically exhibits significantly higher aqueous solubility due to the basicity of the resulting aniline moiety.[1] This highlights a common strategy where the nitro group serves as a masked amine.
Safety and Handling
According to supplier safety data, 1-(4-Nitrophenyl)-4-piperidinecarboxylic acid is classified with the GHS07 pictogram, indicating it can be a skin and eye irritant.[5]
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Signal Word: Warning[5]
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Hazard Statements: H302 (Harmful if swallowed)[5]
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Precautionary Statements: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.)[5]
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Storage: Should be stored in a dry, sealed place, away from oxidizing agents.[4] Combustible solid.[5]
Synthesis and Purification
The most common and logical synthetic route to 1-(4-Nitrophenyl)piperidine-4-carboxylic acid is through a nucleophilic aromatic substitution (SNAr) reaction.
Caption: General workflow for the synthesis of the title compound via SₙAr.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for SNAr reactions involving similar substrates.[1]
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Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF, ~5-10 mL per mmol of substrate), add a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq) or triethylamine (Et₃N, 3.0 eq).
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Causality: The base is crucial to deprotonate the secondary amine of the piperidine starting material, forming a more nucleophilic piperidide anion required for the SNAr reaction. An excess is used to drive the reaction to completion and neutralize the HCl or HF byproduct formed.
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Addition of Electrophile: Add 1-fluoro-4-nitrobenzene (1.1 eq) to the stirred suspension.
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Causality: 1-Fluoro-4-nitrobenzene is an excellent electrophile for this reaction. The nitro group strongly activates the aromatic ring towards nucleophilic attack, and fluoride is an excellent leaving group in SNAr reactions. A slight excess ensures complete consumption of the more valuable piperidine starting material.
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Reaction Execution: Heat the reaction mixture to 80-120 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
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Workup and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. Acidify the aqueous solution to a pH of ~4-5 using 1M HCl. This will protonate the carboxylic acid, causing the product to precipitate out of the solution.
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Causality: The acidification step is critical. At neutral or basic pH, the product exists as the water-soluble carboxylate salt. By lowering the pH to below the pKa of the carboxylic acid, the neutral, less soluble form is generated, enabling its isolation by filtration.
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Purification: Collect the crude solid by vacuum filtration, wash with cold water, and dry under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.
Chemical Reactivity and Transformations
The molecule possesses three distinct reactive centers, allowing for a wide range of selective chemical transformations. Understanding this reactivity is key to its application as a synthetic intermediate.
Caption: Key reactive sites and potential transformations of the title compound.
Reduction of the Nitro Group
This is arguably the most important transformation for drug discovery applications. The nitro group can be cleanly reduced to a primary amine (aniline derivative).
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Reaction: Catalytic hydrogenation (H₂, Pd/C in methanol or ethanol) is a common and high-yielding method. Alternative reagents include reducing metals in acidic media, such as tin(II) chloride (SnCl₂) in HCl.
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Significance: The resulting 1-(4-aminophenyl)piperidine-4-carboxylic acid is a versatile intermediate. The amino group can be acylated, sulfonylated, or used in diazotization reactions. Furthermore, the introduction of a basic amine often improves the compound's pharmacokinetic profile, particularly its aqueous solubility.[1]
Derivatization of the Carboxylic Acid
The carboxylic acid moiety is a handle for introducing a wide range of functionalities.
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Esterification: Standard Fischer esterification (refluxing in an alcohol with a catalytic amount of strong acid) can produce various esters. This is a common prodrug strategy to increase membrane permeability.[1]
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Amidation: The carboxylic acid can be activated (e.g., with thionyl chloride to form the acid chloride, or using peptide coupling reagents like EDC/HOBt) and reacted with primary or secondary amines to form amides. This is fundamental for building larger molecules and exploring SAR by introducing diverse substituents.
Spectroscopic Characterization
Structural confirmation and purity assessment rely on standard spectroscopic techniques. While specific spectra are proprietary to suppliers, the expected signals can be predicted based on the molecular structure.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Two doublets in the downfield region (~8.2 ppm and ~7.0 ppm) characteristic of a 1,4-disubstituted benzene ring with a strong electron-withdrawing group. Piperidine Protons: A complex series of multiplets in the aliphatic region (~1.8-3.8 ppm). The protons alpha to the nitrogen will be the most downfield. Carboxylic Acid Proton: A broad singlet, typically >10 ppm, which may not be observed in deuterated methanol due to H-D exchange. |
| ¹³C NMR | Aromatic Carbons: Signals between ~110-155 ppm. The carbon bearing the nitro group will be highly deshielded. Carbonyl Carbon: A signal in the ~175-185 ppm range. Piperidine Carbons: Aliphatic signals typically between ~25-55 ppm. |
| IR Spectroscopy | C=O Stretch (Acid): A strong, broad absorption around 1700-1730 cm⁻¹. O-H Stretch (Acid): A very broad absorption from ~2500-3300 cm⁻¹, often overlapping with C-H stretches. N-O Stretch (Nitro): Two strong, characteristic absorptions around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).[7] |
| Mass Spectrometry | (ESI-) : Expected [M-H]⁻ ion at m/z ≈ 249.2. (ESI+) : Expected [M+H]⁺ ion at m/z ≈ 251.2. Fragmentation patterns would likely involve loss of H₂O, CO₂, and NO₂.[7] |
Conclusion and Future Outlook
1-(4-Nitrophenyl)piperidine-4-carboxylic acid is a strategically important chemical entity in the field of organic and medicinal chemistry. Its well-defined structure, predictable reactivity, and the presence of multiple functionalization points make it an ideal scaffold and building block for the synthesis of novel compounds. The ability to easily convert the nitro group into an amine is a particularly powerful feature, enabling access to a different chemical space with improved pharmaceutical properties. As the demand for novel therapeutics continues to grow, the utility of such versatile intermediates in constructing complex molecular architectures for drug discovery programs is assured.
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